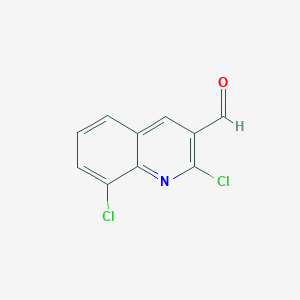

2,8-Dichloroquinoline-3-carbaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,8-dichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-8-3-1-2-6-4-7(5-14)10(12)13-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMXEZKNTOGEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565364 | |

| Record name | 2,8-Dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144918-96-7 | |

| Record name | 2,8-Dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dichloro-quinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,8 Dichloroquinoline 3 Carbaldehyde

Overview of General Synthetic Routes to Dichloroquinoline Carbaldehydes

The synthesis of dichloroquinoline carbaldehydes can be approached through several strategic pathways. A common theme in these syntheses is the use of substituted anilines or acetanilides as foundational precursors. These starting materials undergo cyclization and functionalization to yield the desired quinoline (B57606) core.

General synthetic strategies often involve:

Chlorination: The introduction of chlorine atoms onto the quinoline ring can be achieved at various stages of the synthesis. This can involve the use of chlorinating agents on a pre-formed quinoline or quinolinone intermediate.

Formylation: The introduction of the carbaldehyde group is a crucial step. While other formylation methods exist, the Vilsmeier-Haack reaction is the most prominently documented and efficient method for this transformation on quinoline precursors. organic-chemistry.org

Cyclization: The formation of the quinoline ring system is a key step, often accomplished by heating a suitable acyclic precursor with a condensing agent.

A particularly effective and widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack cyclization of acetanilides. semanticscholar.org This one-pot reaction involves the simultaneous formation of the quinoline ring, chlorination at the 2-position, and formylation at the 3-position. The substitution pattern on the final product is dictated by the substitution on the initial acetanilide.

Detailed Synthetic Pathways to 2,8-Dichloroquinoline-3-carbaldehyde

The synthesis of the specific isomer, this compound, relies on the careful selection of starting materials and reaction conditions to ensure the correct placement of the chloro and carbaldehyde groups.

While direct chlorination of quinoline can lead to a mixture of products, a more controlled approach involves the use of a substituted precursor where one chlorine atom is already in place. For the synthesis of this compound, the Vilsmeier-Haack reaction on 2-chloroacetanilide provides a direct route where the chlorination at the 2-position is an inherent part of the cyclization process. The chlorine at the 8-position is derived from the starting 2-chloroacetanilide.

The introduction of the aldehyde group at the 3-position of the quinoline ring is most effectively achieved through formylation reactions. The Vilsmeier-Haack reaction is particularly well-suited for this purpose, as it allows for the direct formylation of the electron-rich quinoline ring system as it is being formed. chemistrysteps.com

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). rsc.orgpreprints.org This reagent then acts as the electrophile in an aromatic substitution reaction.

A primary and efficient route to this compound is the Vilsmeier-Haack reaction performed on 2-chloroacetanilide. ekb.eg In this reaction, the Vilsmeier reagent, generated in situ from POCl₃ and DMF, reacts with 2-chloroacetanilide. This initiates a cyclization, chlorination, and formylation cascade to yield the final product. The ortho-chloro substituent on the acetanilide directs the cyclization to form the 8-chloroquinoline derivative. The reaction typically involves heating the acetanilide with a mixture of POCl₃ and DMF. ekb.eg

Reaction Parameters for the Synthesis of 2-Chloro-3-formyl-8-methyl Quinoline (an analogous reaction):

| Reactant | Reagents | Temperature | Time | Yield |

|---|

This data is for an analogous reaction and is presented to illustrate typical reaction conditions. ekb.eg

An alternative, though less direct, approach involves the use of substituted acetophenone oximes. The Vilsmeier-Haack reaction on acetophenone oximes can lead to the formation of 2-chloroquinoline-3-carbaldehydes. organic-chemistry.org The reaction proceeds by treating the respective oxime with the Vilsmeier reagent (POCl₃/DMF). The mixture is heated, and upon workup, the desired product is obtained. To synthesize the 2,8-dichloro derivative via this route, one would need to start with an appropriately substituted acetophenone oxime.

General Conditions for the Vilsmeier-Haack Reaction on Acetophenone Oximes:

| Reactant | Reagents | Temperature | Time |

|---|

This table represents generalized conditions for this type of reaction. organic-chemistry.org

Alternative Synthetic Approaches

An alternative pathway for the synthesis of quinoline-3-carbaldehydes involves the oxidation of a precursor methylquinoline. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established method for the oxidation of methylene (B1212753) groups adjacent to carbonyls and for the allylic oxidation of olefins wikipedia.orgadichemistry.com. This methodology is applicable to heteroaromatic compounds, where selenium(IV) oxide can effectively convert a methyl group on the quinoline ring into the corresponding aldehyde adichemistry.comnih.gov.

For the specific synthesis of this compound, this approach would begin with the precursor 2,8-dichloro-3-methylquinoline. The reaction involves heating the methyl-substituted quinoline with selenium dioxide, typically in a solvent such as 1,4-dioxane, to yield the desired carbaldehyde product nih.gov. The 2-methyl group on a quinoline ring has been noted to be more susceptible to this oxidation than a 4-methyl group nih.gov. This selective oxidation provides a viable alternative to other synthetic strategies like the Vilsmeier-Haack reaction.

Purification and Characterization Techniques in Synthesis

The successful synthesis of this compound is contingent upon rigorous purification and comprehensive characterization to confirm its identity and purity.

Spectroscopic Characterization (IR, ¹H NMR, Mass Spectroscopy)

Spectroscopic methods are essential for elucidating the molecular structure of the synthesized compound. Data from related substituted quinoline-3-carbaldehydes provide a clear framework for the expected spectral characteristics of the 2,8-dichloro derivative.

¹H NMR Spectroscopy : In ¹H NMR spectra of 2-chloroquinoline-3-carbaldehydes, the aldehyde proton characteristically appears as a singlet far downfield, typically between δ 10.45 and δ 10.60 ppm ijsr.netchemicalbook.comresearchgate.net. Another key signal is the singlet for the proton at the C-4 position of the quinoline ring, which is expected around δ 8.7-9.1 ppm ijsr.netekb.eg. The remaining protons on the dichlorinated benzene (B151609) portion of the molecule would appear as a complex multiplet in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the carbaldehyde functional group. A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the range of 1680-1700 cm⁻¹ ijsr.netchemicalbook.comresearchgate.net. Additionally, two characteristic, weaker bands for the aldehydic C-H stretch typically appear between 2700-2900 cm⁻¹ ijsr.net.

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₅Cl₂NO), the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern would also be present due to the two chlorine atoms, showing subsequent peaks at M+2 and M+4, which is a distinctive signature for dichlorinated compounds ekb.egscispace.com.

| Spectroscopic Data for Substituted Quinoline-3-Carbaldehydes | |

| Technique | Characteristic Signal / Peak |

| ¹H NMR | Aldehyde Proton (CHO): δ 10.45 - 10.60 ppm (singlet) ijsr.netchemicalbook.comresearchgate.net. H-4 Proton: δ 8.7 - 9.1 ppm (singlet) ijsr.netekb.eg. |

| IR Spectroscopy | Carbonyl (C=O): 1680 - 1700 cm⁻¹ (strong) ijsr.netchemicalbook.comresearchgate.net. Aldehyde (C-H): 2700 - 2900 cm⁻¹ (two weak bands) ijsr.net. |

| Mass Spectrometry | Molecular Ion Peak: Corresponding to C₁₀H₅Cl₂NO. Isotopic Pattern: Presence of M⁺, M+2, and M+4 peaks due to two chlorine atoms ekb.egscispace.com. |

Chromatographic Methods (e.g., TLC, Flash Chromatography)

Chromatographic techniques are fundamental for monitoring reaction progress and for the purification of the final product.

Thin-Layer Chromatography (TLC) : TLC is routinely used to monitor the conversion of starting materials to the product. It is typically performed on silica gel plates, with solvent systems such as mixtures of ethyl acetate, petroleum ether, and chloroform used as the mobile phase ijsr.netchemijournal.com. Spots can be visualized using methods like exposure to iodine vapors or under UV light chemijournal.com.

Flash Chromatography : For purification on a preparative scale, flash column chromatography over silica gel is a standard method amazonaws.comnih.gov. The crude product is loaded onto a column and eluted with an appropriate solvent system, similar to those used for TLC, to separate the desired compound from impurities and unreacted starting materials.

Crystallization Techniques

Crystallization is the final step to obtain the compound in high purity. Recrystallization from a suitable solvent system is commonly employed. For 2-chloroquinoline-3-carbaldehyde (B1585622) and its derivatives, recrystallization from a mixture of petroleum ether and ethyl acetate has been shown to be effective nih.govnih.gov. Ethyl acetate alone has also been used to yield pure, pale yellow crystals of the product ijsr.netchemicalbook.com.

Chemical Reactivity and Derivatization Strategies of 2,8 Dichloroquinoline 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C3 position of the quinoline (B57606) ring is a key site for chemical modifications, participating readily in condensation, oxidation, and reduction reactions.

The aldehyde functional group of 2,8-dichloroquinoline-3-carbaldehyde and its analogs readily undergoes condensation reactions with primary amines and hydrazines to form imines, commonly known as Schiff bases. nih.govchemijournal.com This reaction typically involves heating the quinoline-carbaldehyde with the amine or hydrazine (B178648) in a suitable solvent, often with a catalytic amount of acid. chemijournal.com

For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) yields the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov Similarly, reactions with phenylhydrazine (B124118) produce the respective phenylhydrazone. nih.govchemijournal.com The reaction with hydrazine hydrate (B1144303) gives a hydrazone intermediate, which can be further reacted with other aldehydes to create more complex hydrazono-quinolines. nih.gov The use of a catalyst can enhance the reaction yield and reduce the reaction time. nih.gov

| Reactant 1 (Quinoline Derivative) | Reactant 2 | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Acetone | Schiff Base (Imine) | nih.gov |

| 2-chloroquinoline-3-carbaldehyde (B1585622) | Phenyl hydrazine | Natural surfactant | Schiff Base (Hydrazone) | nih.gov |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Ethanol (B145695) (reflux) | Hydrazone | nih.gov |

| 2-chloro-3-formyl-8-methyl Quinoline | 4-Nitro aniline | Methanol (B129727), glacial acetic acid (reflux) | Schiff Base (Imine) | chemijournal.com |

The aldehyde group in this compound can be oxidized to the corresponding carboxylic acid functional group. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. libretexts.orgorganic-chemistry.org Standard reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide. Another reported method for the oxidation of 2-chloro-3-formylquinolines involves using iodine in methanol with potassium carbonate, which first oxidizes the aldehyde to an acid, followed by esterification with the methanol solvent to form the corresponding methyl ester. nih.gov

The general transformation is as follows:

Starting Material: this compound

Common Oxidizing Agents: KMnO₄, CrO₃, Oxone, H₅IO₆ organic-chemistry.org

Product: 2,8-Dichloroquinoline-3-carboxylic acid

This reaction is fundamental for converting the aldehyde into a different functional group, opening pathways for further derivatization, such as amide or ester formation.

Conversely, the aldehyde group can be reduced to a primary alcohol. This is typically accomplished using common reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction converts the formyl group into a hydroxymethyl group, yielding (2,8-dichloroquinolin-3-yl)methanol.

Furthermore, the reactivity of the aldehyde can be utilized in sequential reactions. For example, after a condensation reaction forms an imine, the C=N double bond can be subsequently reduced. Treatment of a 2-morpholinoquinoline-3-carbaldehyde with an amine, followed by reduction of the resulting imine with sodium borohydride in methanol, demonstrates a pathway to substituted amino-thiophenes. nih.gov

Reactivity of the Chlorine Substituents

The chlorine atoms at the C2 and C8 positions of the quinoline ring are susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions. The C2-chloro substituent is generally more reactive towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the intermediate formed during the substitution process. youtube.com

In SNAr reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the chloride ion to restore aromaticity. youtube.com This allows for the introduction of a wide range of functional groups onto the quinoline scaffold by displacing the chlorine atoms.

A key example of nucleophilic aromatic substitution is the reaction with alcohols or alkoxides. nih.gov When this compound is treated with an alcohol like methanol or ethanol in the presence of a base, or with a pre-formed sodium alkoxide (e.g., sodium methoxide), one of the chlorine atoms is replaced by an alkoxy group. nih.gov The chlorine at the C2 position is the more probable site for this substitution. nih.gov For instance, reacting the compound with sodium methoxide (B1231860) in methanol would yield 2-methoxy-8-chloroquinoline-3-carbaldehyde.

| Starting Material | Reagent | Solvent | Typical Product | Reference |

|---|---|---|---|---|

| This compound | Sodium methoxide | Methanol | 2-methoxy-8-chloroquinoline-3-carbaldehyde | |

| 2-chloro-3-formylquinolines | Sodium alkoxides | Corresponding Alcohol | 2-alkoxy-3-formylquinolines | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide catalyzed by a palladium complex. libretexts.orgmdpi.com This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org For dihalo-heteroaromatic substrates like this compound, the potential for selective or double coupling exists, depending on the relative reactivity of the C-Cl bonds and the reaction conditions.

The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl. libretexts.org Aryl chlorides are known to be less reactive and often require more specialized conditions, such as the use of bulky, electron-rich phosphine (B1218219) ligands and stronger bases, to facilitate the initial oxidative addition step to the palladium catalyst. libretexts.org

In the context of 2,8-dichloroquinoline, the electronic environment of the two chlorine atoms differs. The C2-chloro substituent is part of the pyridine (B92270) ring and is activated towards nucleophilic substitution, which can also influence its reactivity in catalytic cycles. The C8-chloro substituent is on the benzene (B151609) ring. The selective coupling at one position over the other can often be achieved by carefully controlling the catalyst system, base, solvent, and temperature. While specific studies on the Suzuki-Miyaura coupling of this compound are not detailed in the provided sources, related transformations on dichloro-heteroaromatics demonstrate the feasibility of such reactions for creating functionalized molecules. researchgate.net The reaction provides a pathway to introduce aryl or alkenyl substituents at either the C2 or C8 position, significantly expanding the molecular complexity of the quinoline scaffold.

Cyclization Reactions Leading to Fused Heterocycles

The combination of the aldehyde function at C3 and the reactive chloro group at C2 makes this compound an excellent precursor for constructing a variety of fused heterocyclic systems. These reactions often proceed through a sequence of condensation or substitution, followed by an intramolecular cyclization.

The synthesis of pyrazolo[4,3-c]quinolines, a class of compounds with recognized biological activities, can be achieved starting from chloroquinoline-3-carbaldehydes. researchgate.netresearchgate.net The general strategy involves the reaction with hydrazine or its derivatives. The aldehyde group first condenses with the hydrazine to form a hydrazone intermediate. nih.gov Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the C4 carbon, with displacement of a suitable leaving group (like chlorine), leads to the formation of the fused pyrazole (B372694) ring.

A closely related synthesis involves the use of 4-chloroquinoline-3-carbaldehydes, which react with hydrazines to form the pyrazolo[4,3-c]quinoline core. researchgate.net For instance, the synthesis of novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines has been successfully demonstrated starting from the analogous 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. researchgate.net This underscores the utility of halo-quinoline-3-carbaldehydes as synthons for building this fused heterocyclic system. The reaction sequence allows for the construction of three new chemical bonds in a single operational step. researchgate.net

Table 3: General Synthesis of Pyrazoloquinolines

| Starting Material Type | Reagent | Key Intermediate | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | 2-Chloro-3-(hydrazonomethyl)quinoline | Pyrazolo[3,4-b]quinoline derivative | nih.gov |

| 4-Chloroquinoline-3-carbaldehyde | Hydrazine | Hydrazone | 1H-Pyrazolo[4,3-c]quinoline | researchgate.netresearchgate.net |

Thienoquinoline derivatives, which incorporate a thiophene (B33073) ring fused to the quinoline core, can be synthesized from 2-chloroquinoline-3-carbaldehyde through various cyclization strategies. tandfonline.comvapourtec.com These methods typically involve the introduction of a sulfur-containing nucleophile that reacts with both the C2 and C3 positions of the quinoline.

One effective method involves a reaction with methyl thioglycolate in the presence of a base like DBU, which leads to the formation of thieno[2,3-b]quinoline derivatives. researchgate.net Another approach utilizes sodium sulfide (B99878) (Na₂S). The reaction of 2-chloroquinoline-3-carbaldehyde with sodium sulfide likely proceeds through the formation of a 2-mercaptoquinoline-3-carbaldehyde (B6611392) intermediate, which can then undergo further reactions to form the fused thiophene ring, yielding 2-acyl-thieno[2,3-b]quinolines. researchgate.netrsc.org These reactions provide efficient pathways to construct the thieno[2,3-b]quinoline and thieno[3,2-c]quinoline ring systems. tandfonline.comresearchgate.net

The synthesis of pyrroloquinolines, where a pyrrole (B145914) ring is fused to the quinoline framework, can also be accomplished using 2-chloroquinoline-3-carbaldehyde as a starting material. researchgate.netresearchgate.net A notable method involves a reaction with formamide (B127407) and formic acid. nih.gov

In this process, the amino group of formamide initially adds to the aldehyde carbonyl of the quinoline. This is followed by a condensation reaction to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. The subsequent step is an intramolecular cyclization where the nitrogen attacks the C2 carbon, leading to the elimination of an HCl molecule. This sequence affords the fused cyclic product, 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov This reaction provides a direct route to a fused lactam system, showcasing the dual reactivity of the starting carbaldehyde.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This compound serves as a versatile aldehyde component in various MCRs, enabling the rapid construction of complex heterocyclic systems. Its reactivity is primarily centered around the aldehyde group, which readily undergoes condensation and addition reactions with other components.

One of the notable MCRs involving quinoline-3-carbaldehydes is the Passerini three-component reaction (P-3CR). This reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. researchgate.netorganic-chemistry.orgwikipedia.org For instance, the reaction of 2-chloroquinoline-3-carboxaldehyde with propynoic acid or pentynoic acid and various isocyanides in a dichloromethane/water mixture yields functionalized alkyne-2-chloroquinolines. researchgate.net This methodology provides an efficient route to α-acyloxycarboxamides, which are analogs of depsipeptides. researchgate.net

Another significant class of MCRs is the Ugi four-component reaction (Ugi-4CR). A variation of this, the Ugi-azide reaction, has been demonstrated with 2-chloroquinoline-3-carbaldehyde analogs. This reaction, involving the quinoline aldehyde, an amine, an alkyl isocyanide, and azido-trimethylsilane in methanol, leads to the formation of 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. nih.gov

Furthermore, 2-chloroquinoline-3-carbaldehydes are employed in catalyst-mediated MCRs to synthesize diverse fused heterocyclic systems. An L-proline catalyzed three-component reaction between a 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound like 4-hydroxycoumarin, and an enaminone has been reported. semanticscholar.org Similarly, reactions involving active methylene (B1212753) compounds are common. A one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, various cyclic active methylenes, and other reagents can construct highly substituted quinoline scaffolds under mild conditions. researchgate.net

These MCRs are valuable for creating libraries of complex molecules with potential biological activities, leveraging the reactivity of the chloro- and aldehyde- functional groups on the quinoline scaffold.

Table of Selected Multi-component Reactions

This table summarizes key multi-component reactions involving 2-chloroquinoline-3-carbaldehyde derivatives as a model for the reactivity of this compound.

| Reaction Type | Other Reactants | Catalyst/Solvent | Product Class | Ref. |

| Passerini Reaction (3-CR) | Propynoic acid, Isocyanides | Dichloromethane/Water | Alkyne-2-chloroquinolines (α-acyloxy carboxamides) | researchgate.net |

| Ugi-Azide Reaction (4-CR) | Alkyl isocyanides, Azido-trimethylsilane, Amines | Methanol | 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines | nih.gov |

| L-proline catalyzed (3-CR) | 4-Hydroxycoumarin, Enaminone | L-proline | Fused heterocyclic systems | semanticscholar.org |

| β-cyclodextrin-SO₃H catalyzed (3-CR) | Substituted anilines, 2-Mercaptoacetic acid | β-cyclodextrin-SO₃H (solvent-free) | Quolinyl-thiazolidinones | nih.gov |

| Sonogashira conjoined cyclization (3-CR) | Alkynes, tert-Butylamine | Pd/Cu bimetallic system | Benzo[b] nih.govresearchgate.netnaphthyridines | semanticscholar.org |

Biological Activities and Pharmacological Applications

Antimicrobial Activity

Quinoline-based compounds are well-documented for their broad-spectrum antimicrobial properties. nih.gov While specific studies on 2,8-Dichloroquinoline-3-carbaldehyde are lacking, research on analogous structures, such as other chloro-substituted quinoline-3-carbaldehydes, provides insight into the potential efficacy of this compound class.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) and 2,7-dichloroquinoline-3-carbaldehyde have been synthesized and evaluated for their antibacterial properties against various pathogenic strains. researchgate.netproquest.com These studies form the basis for anticipating the potential antibacterial action of the 2,8-dichloro isomer.

Inhibition Zones

Studies on derivatives of related compounds, such as 2,7-dichloroquinoline-3-carbonitrile (a derivative of 2,7-dichloroquinoline-3-carbaldehyde), have demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netproquest.com Other synthesized analogs have shown efficacy against Escherichia coli and Streptococcus pyogenes. researchgate.netproquest.com For example, a study on various derivatives of 2,7-dichloroquinoline-3-carbaldehyde reported the following inhibition zones.

Table 1: Antibacterial Activity of Selected 2,7-Dichloroquinoline-3-carbaldehyde Derivatives

| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Streptococcus pyogenes (mm) |

|---|---|---|---|---|

| Derivative 1 | 11.00 ± 0.03 | - | 11.00 ± 0.03 | - |

| Derivative 2 | - | 11.00 ± 0.04 | - | - |

| Derivative 3 | - | - | - | 11.00 ± 0.02 |

| Derivative 4 | - | 12.00 ± 0.00 | - | - |

Data derived from studies on derivatives of 2,7-dichloroquinoline-3-carbaldehyde, not this compound. researchgate.netproquest.com

While these results for related isomers are promising, dedicated testing of this compound is necessary to determine its specific antibacterial profile and inhibition zones against strains like Bacillus subtilis and others.

Antifungal Efficacy

The quinoline (B57606) scaffold is a core component of many compounds exhibiting antifungal properties. nih.gov Various quinoline derivatives have been investigated for their effectiveness against different fungal pathogens. nih.govresearchgate.net However, specific studies detailing the antifungal activity of this compound are not present in the reviewed literature. Future research would be needed to evaluate its efficacy against common fungal strains.

Mechanisms of Antimicrobial Action

A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov The GyrB subunit, which possesses ATPase activity, is a common target for this class of inhibitors. nih.gov Molecular docking studies on derivatives of 2,7-dichloroquinoline-3-carbaldehyde have suggested a binding affinity for the E. coli DNA gyrase B subunit. researchgate.netproquest.com While it is plausible that this compound could share this mechanism, empirical studies are required for confirmation.

Anticancer Activity

The quinoline ring is a key pharmacophore in the development of anticancer drugs, with various derivatives demonstrating potent activity against several cancer cell lines. nih.gov These compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis. dovepress.com

Cytotoxic Effects on Cancer Cell Lines

Research on compounds derived from 2-chloroquinoline-3-carbaldehyde has shown that some exhibit a broad range of activity against various tumor cell lines. researchgate.net The cytotoxic potential of quinoline derivatives has been demonstrated in multiple cancer types, including breast, colon, and lung cancer. For instance, certain novel quinoline derivatives have been identified as potent inhibitors of cholangiocarcinoma cell survival and proliferation. dovepress.com While this points to the potential of the quinoline-3-carbaldehyde framework as a source of anticancer agents, the specific cytotoxic effects of this compound on cancer cell lines have not been reported.

Modulation of Kinase Activity (e.g., Pim, mTORC, PI3K)

The Pim family of protein kinases (Pim1, Pim2, and Pim3) and the PI3K/mTOR signaling pathway are crucial targets in cancer therapy, as they are key drivers of tumor growth and cell survival. nih.govnih.gov Research into quinoline derivatives has identified their potential as inhibitors of these kinases.

While direct studies on this compound are limited, research on structurally similar compounds provides insight. A series of 2-oxoquinoline derivatives, synthesized from a related precursor, 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, were identified as dual inhibitors of both Pim and mTORC protein kinases. nih.gov Pim kinases can activate the mTORC1 protein kinase, making dual inhibition a strategic approach. nih.gov Furthermore, the broader class of imidazo[4,5-c]quinoline derivatives has been extensively studied, with compounds like Dactolisib (NVP-BEZ235) being identified as potent oral inhibitors of the PI3K/mTOR pathway. nih.gov This suggests that the quinoline scaffold is a viable starting point for developing kinase inhibitors.

DNA Intercalation and Disruption

DNA intercalation is a mechanism by which molecules insert themselves between the base pairs of DNA, often leading to cytotoxic effects. This property is characteristic of several anticancer agents. The quinoline ring system is a structural feature found in some compounds known to interact with DNA. nih.gov For example, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a more complex quinoline derivative, has been shown to exert a clastogenic effect, inducing chromosome aberrations and micronuclei formation. nih.gov This genotoxicity is linked to its ability to intercalate into DNA and potentially interfere with topoisomerase enzymes. nih.gov While this demonstrates the potential of the quinoline moiety, specific studies confirming the DNA intercalation and disruption activity of this compound are not prominently available.

Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. researchgate.net The quinoline ring system is incorporated into various compounds that exhibit antioxidant properties. nih.gov The evaluation of antioxidant capacity is often performed using assays designed to measure the ability of a compound to act as a free radical scavenger or hydrogen donor. researchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and widely used method to determine the antioxidant ability of various compounds. mdpi.com This assay measures the ability of a potential antioxidant to scavenge the stable DPPH free radical. nih.gov The process involves mixing the test compound with a DPPH solution and measuring the decrease in absorbance at 517 nm as the radical is neutralized. mdpi.comnih.gov A color change from purple to yellow indicates the scavenging activity. nih.gov While quinoline derivatives as a class are known to possess antioxidant activities, specific DPPH radical scavenging data for this compound is not detailed in the available literature. researchgate.net

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new drugs with novel modes of action is crucial to combat resistance. nih.gov The quinoline core is the basis for several well-known antimalarial drugs. Research has shown that various substituted quinoline derivatives possess significant antiplasmodial activity. nih.gov

A high-throughput screen identified a 2,3,8-trisubstituted quinoline compound with excellent inhibitory activity against Plasmodium falciparum (NF54 strain) with an IC50 of 22 nM and low cytotoxicity. nih.gov This discovery prompted a detailed evaluation of related derivatives to improve their metabolic stability and solubility while maintaining biological activity. nih.gov Although this specific hit showed reduced potency against drug-resistant strains, the findings underscore the potential of the 2,8-disubstituted quinoline scaffold as a foundation for developing new antimalarial agents. nih.gov

Anti-inflammatory and Analgesic Properties

Compounds incorporating the quinoline ring system have been reported to exhibit anti-inflammatory and analgesic activities. nih.govresearchgate.net While specific studies focusing solely on the anti-inflammatory and analgesic properties of this compound are not extensively documented, research on related heterocyclic systems provides context. For instance, quinoxaline derivatives, which are also N-heterocycles, have been evaluated and shown to reduce leukocyte migration and levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models. nih.gov Some derivatives also demonstrated peripheral analgesic effects. nih.gov Given the recognized potential of the broader quinoline class, further investigation into the specific anti-inflammatory and analgesic effects of this compound is warranted. researchgate.net

Other Potential Biological Activities

The versatility of the 2-chloroquinoline-3-carbaldehyde framework allows for its use as a building block in the synthesis of a wide array of heterocyclic systems with potent biological properties. nih.govrsc.org The broader class of quinoline derivatives has been associated with a diverse spectrum of bioactivities beyond those previously mentioned. These include:

Anticancer researchgate.net

Antibacterial researchgate.net

Antituberculosis researchgate.net

Antifungal nih.gov

Antiviral and Anti-HIV nih.govresearchgate.net

Anticonvulsant researchgate.net

This wide range of reported activities highlights the therapeutic potential of the quinoline scaffold and its derivatives.

Table of Biological Activities for the Quinoline Class of Compounds

| Biological Activity | Reference |

|---|---|

| Kinase Inhibition (Pim, mTORC) | nih.gov |

| DNA Intercalation | nih.gov |

| Antioxidant | nih.govresearchgate.net |

| Antimalarial | nih.govnih.gov |

| Anti-inflammatory | nih.govresearchgate.net |

| Analgesic | researchgate.net |

| Anticancer | researchgate.net |

| Antibacterial | researchgate.net |

| Antifungal | nih.gov |

| Anti-HIV | nih.govresearchgate.net |

Computational and Theoretical Studies

Quantum Chemical Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of a molecule. For 2,8-dichloroquinoline-3-carbaldehyde, these studies would provide insight into its intrinsic properties.

Density Functional Theory (DFT) is a standard computational method used to investigate the electronic structure of molecules. An analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. This would yield data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its molecular framework. Such calculations have been performed for related compounds like 2-chloroquinoline-3-carboxaldehyde, often using the B3LYP functional with a basis set like 6-311++G(d,p), to predict its geometric parameters. However, specific optimized geometry data for the 2,8-dichloro variant is not available.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For analogous quinoline (B57606) compounds, these orbitals are typically distributed across the fused ring system. A specific HOMO-LUMO energy gap calculation for this compound has not been reported.

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing these local reactivity descriptors, one could identify which atoms in the this compound molecule are most susceptible to chemical reactions. This information is valuable for predicting reaction mechanisms and designing new synthetic pathways. However, a Fukui function analysis specific to this compound is not documented in the searched literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color-coded surface to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This map is useful for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding non-covalent interactions like hydrogen bonding. While MEP maps are a common feature in the computational analysis of quinoline derivatives, a specific map for this compound is not available.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. These studies are essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.

While various derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been subjected to molecular docking studies against different biological targets (such as enzymes from HIV or bacteria), there are no specific published docking studies focusing on this compound. Such a study would involve docking the molecule into the active site of a specific protein to predict its binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues. This information would be crucial for assessing its potential as a therapeutic agent, but the necessary research has not been published.

Investigation of Binding Patterns with Biological Targets

The interaction between a small molecule and a biological target, such as a protein or enzyme, is fundamental to its mechanism of action. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis reveals binding patterns, including key interactions with amino acid residues in a target's active site.

Despite the recognized biological activity of the broader class of 2-chloroquinoline-3-carbaldehydes, specific molecular docking studies detailing the binding patterns of this compound with particular biological targets have not been reported in the reviewed scientific literature.

Binding Energy Calculations

Binding energy calculations quantify the strength of the interaction between a ligand and its target protein. A lower binding energy typically indicates a more stable and favorable interaction. These calculations are essential for ranking potential drug candidates and understanding the energetic contributions of different molecular interactions.

Specific binding energy calculations for this compound with any biological target are not available in the existing body of published research.

Hydrogen Bond Interactions

Hydrogen bonds are critical non-covalent interactions that significantly contribute to the binding affinity and specificity of a ligand for its receptor. The aldehyde group and the quinoline nitrogen in this compound are potential hydrogen bond acceptors. Identifying these interactions is a key output of molecular docking simulations.

While the potential for hydrogen bonding exists, detailed computational analyses illustrating the specific hydrogen bond interactions between this compound and biological targets are not documented in the available literature.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction involves computational models that assess the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying a chemical structure and observing the effect on its biological activity, researchers can identify the key molecular features responsible for its desired pharmacological effect.

Impact of Substituent Modifications on Biological Activity

For the quinoline scaffold, the nature and position of substituents have a profound impact on biological activity. Reviews and studies on the broader class of 2-chloroquinoline-3-carbaldehydes and their analogs have shown that modifications at various positions of the quinoline ring can significantly modulate their antibacterial, antifungal, antimalarial, and anticancer activities. calpaclab.comrsc.org

Advanced Applications and Future Research Directions

Role as a Building Block for Complex Heterocyclic Systems

2,8-Dichloroquinoline-3-carbaldehyde and its analogs are recognized as versatile starting materials for the synthesis of a wide variety of complex heterocyclic systems. researchgate.netnih.gov The presence of the aldehyde and chloro substituents allows for a range of chemical transformations, including condensation, cyclization, and substitution reactions. nih.govresearchgate.net These reactions have been successfully employed to produce biologically active compounds. researchgate.net

The reactivity of the carbaldehyde group enables its participation in multicomponent reactions, a powerful tool in synthetic chemistry for the efficient construction of complex molecules in a single step. For instance, 2-chloroquinoline-3-carbaldehydes can react with various nucleophiles to form fused heterocyclic systems. researchgate.net This versatility has led to the synthesis of diverse scaffolds, including but not limited to:

Pyrrolo[3,4-b]quinolin-3-ones

Pyrazolo[3,4-b]quinolin-3-amines

Thiazolidinones

Chromeno[3,4-c]quinolines mdpi.com

Indole hybrids mdpi.com

These complex heterocyclic structures are of significant interest due to their potential applications in medicinal chemistry and materials science. The ability to readily access such diverse molecular frameworks underscores the importance of this compound as a key building block in modern organic synthesis.

Development of Novel Therapeutic Agents

The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com Consequently, derivatives of this compound are being actively investigated for the development of novel therapeutic agents across a broad spectrum of diseases. researchgate.net The diverse biological activities associated with quinoline-based compounds include:

Anticancer: Quinoline derivatives have shown potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase, disruption of cell migration, and induction of apoptosis. mdpi.comarabjchem.org Some quinoline-based compounds have been investigated for their efficacy against breast cancer, colon cancer, and lung cancer cell lines. arabjchem.orgnih.gov

Antimicrobial: The quinoline core is present in several antibacterial and antifungal drugs. rsc.org Research into new quinoline derivatives is driven by the need to combat drug-resistant microbial strains. rsc.org

Antimalarial: Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been cornerstone treatments for malaria. rsc.org Research continues to explore new quinoline-based compounds to address the challenge of drug-resistant malaria parasites. rsc.org

Antiviral: Certain quinoline derivatives have demonstrated antiviral activity, including against HIV. researchgate.net

Anti-inflammatory: The anti-inflammatory properties of some quinoline derivatives make them potential candidates for treating a range of inflammatory conditions. researchgate.net

The versatility of the this compound moiety allows for the synthesis of large libraries of compounds that can be screened for various biological activities, facilitating the discovery of new drug leads.

Exploration in Agrochemicals and Materials Science

Beyond its pharmaceutical applications, this compound and its derivatives are finding utility in other scientific and industrial fields.

Agrochemicals: Quinoline derivatives have been explored for their potential as agrochemicals, including herbicides and pesticides. google.comnih.gov The development of new and effective crop protection agents is a continuous effort, and the structural diversity offered by quinoline chemistry provides a promising avenue for the discovery of novel active ingredients. researchgate.netresearchgate.netnih.gov

Materials Science: The unique chemical structure of this compound makes it a candidate for applications in materials science. quinoline-thiophene.com It can be used in the synthesis of polymer materials, where its incorporation can impart specific properties such as enhanced flexibility or heat resistance. quinoline-thiophene.com This could lead to its use in high-performance materials for aerospace and electronic devices. quinoline-thiophene.com Furthermore, polysubstituted quinolines are being investigated for their photophysical properties, with potential applications as emitting chromophores in organic light-emitting diodes (OLEDs) and other optoelectronic materials. nih.gov

Fragrance Industry: Due to its specific odor profile and chemical stability, this compound has potential applications in the fragrance industry as a component in perfumes or as a raw material for the synthesis of other fragrance molecules. quinoline-thiophene.com

Catalysis and Green Chemistry Applications

In recent years, there has been a significant push towards the development of more environmentally friendly chemical processes, a field known as green chemistry. The synthesis and modification of quinoline derivatives are increasingly being explored through these greener methodologies.

One notable approach is the use of microwave irradiation in the synthesis of substituted 2-chloro-quinoline-3-carbaldehydes and their subsequent conversion into more complex molecules. innovareacademics.in Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

Another green chemistry strategy involves the use of recyclable solvents. For example, Polyethylene Glycol (PEG) 400 has been successfully used as a recyclable solvent for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives from 2-chloroquinoline-3-carbaldehyde (B1585622). scielo.br The use of such solvents minimizes the generation of hazardous waste. The development of nanocatalyzed green protocols for quinoline synthesis is also an active area of research, aiming to improve efficiency and reduce the environmental impact of these chemical transformations. nih.gov While specific catalytic applications of this compound itself are not yet widely reported, its role in synthetic routes that employ green chemistry principles is a promising area for future investigation.

Further Mechanistic Investigations of Biological Activity

While the broad-spectrum biological activity of quinoline derivatives is well-documented, further research is needed to elucidate the precise mechanisms of action for many of these compounds, including those derived from this compound. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

For anticancer quinoline derivatives, proposed mechanisms of action include:

DNA Intercalation: The planar aromatic structure of the quinoline ring can allow it to insert between the base pairs of DNA, disrupting DNA replication and transcription. mdpi.com

Inhibition of Tubulin Polymerization: Some quinoline-based compounds can interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. mdpi.com

Topoisomerase Inhibition: These enzymes are crucial for managing the topological state of DNA during replication. Their inhibition by quinoline derivatives can lead to DNA damage and cell death. nih.gov

For other biological activities, such as antimicrobial and antimalarial effects, the mechanisms can vary. For instance, the antimalarial drug chloroquine is thought to work by interfering with the detoxification of heme in the malaria parasite. Further mechanistic studies on derivatives of this compound will be essential to identify their specific molecular targets and pathways, thereby guiding future drug development efforts. nih.gov

Clinical Translation Potential and Pre-clinical Studies

The ultimate goal for any promising therapeutic agent is successful clinical translation. While there are no specific pre-clinical or clinical studies reported for this compound itself, the broader class of quinoline derivatives has seen significant progress in this area. Several quinoline-based drugs are already in clinical use for various indications, and others are in different stages of clinical trials. rsc.orgorientjchem.org For example, some quinoline-3-carboxamides (B1200007) have undergone clinical trials for the treatment of cancer and autoimmune conditions.

Conclusion

Summary of Key Findings and Significance

2,8-Dichloroquinoline-3-carbaldehyde is a valuable and versatile heterocyclic compound. Its synthesis is most effectively achieved through the Vilsmeier-Haack reaction. The presence of a reactive aldehyde group and two chloro substituents provides multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. This chemical versatility has led to its primary application as a key intermediate in medicinal chemistry for the development of new antimicrobial and anticancer agents.

Outlook on Future Research and Development

Future research on this compound is likely to expand in several directions. There is a need for more detailed studies on its synthesis to optimize reaction conditions and yields. Further exploration of its reactivity, particularly the selective functionalization of the two different chlorine atoms, could lead to novel synthetic pathways. In medicinal chemistry, the design and synthesis of new derivatives with improved biological activity and reduced toxicity will remain a key focus. Furthermore, the potential applications of this compound and its derivatives in materials science, particularly in the areas of organic electronics and functional dyes, warrant further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.